molecular formula C16H15NO2 B11758614 Methyl 4-{2-[1-(cyanomethyl)cyclobutyl]ethynyl}benzoate

Methyl 4-{2-[1-(cyanomethyl)cyclobutyl]ethynyl}benzoate

Cat. No.: B11758614
M. Wt: 253.29 g/mol
InChI Key: CSPLWMNWALHMJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{2-[1-(cyanomethyl)cyclobutyl]ethynyl}benzoate is an organic compound that features a complex structure with a cyclobutyl ring, a cyanomethyl group, and an ethynyl linkage attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{2-[1-(cyanomethyl)cyclobutyl]ethynyl}benzoate typically involves multiple steps, starting with the preparation of the cyclobutyl ring and the cyanomethyl group. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{2-[1-(cyanomethyl)cyclobutyl]ethynyl}benzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-{2-[1-(cyanomethyl)cyclobutyl]ethynyl}benzoate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-{2-[1-(cyanomethyl)cyclobutyl]ethynyl}benzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{2-[1-(cyanomethyl)cyclobutyl]ethynyl}benzoate is unique due to its combination of a cyclobutyl ring, cyanomethyl group, and ethynyl linkage, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications where these properties are advantageous.

Properties

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

methyl 4-[2-[1-(cyanomethyl)cyclobutyl]ethynyl]benzoate

InChI

InChI=1S/C16H15NO2/c1-19-15(18)14-5-3-13(4-6-14)7-10-16(11-12-17)8-2-9-16/h3-6H,2,8-9,11H2,1H3

InChI Key

CSPLWMNWALHMJZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C#CC2(CCC2)CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.